molecular formula C22H15Cl2N5O3 B10835714 Pyrazole derivative 11

Pyrazole derivative 11

Cat. No.: B10835714
M. Wt: 468.3 g/mol
InChI Key: RHWMIURMWNGDKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyrazole derivative 11 is a member of the pyrazole family, which is characterized by a five-membered heterocyclic structure containing two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicine, agriculture, and industry. This compound, in particular, has garnered attention due to its unique chemical properties and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyrazole derivative 11 typically involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines. One common method includes the reaction of a β-diketone with hydrazine hydrate under reflux conditions to form the pyrazole ring. The reaction is often catalyzed by acids or bases to enhance the yield and selectivity of the product .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of transition-metal catalysts, such as palladium or copper, can further improve the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: Pyrazole derivative 11 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of pyrazole derivative 11 involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it can inhibit the activity of cyclooxygenase enzymes, leading to anti-inflammatory effects. Additionally, it may interact with DNA or proteins, disrupting cellular processes and leading to anticancer activity . The exact pathways and molecular targets can vary depending on the specific structure and substituents of the pyrazole derivative .

Similar Compounds:

Uniqueness of this compound: this compound stands out due to its specific substituents, which confer unique biological activities and chemical properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in both research and industry .

Properties

Molecular Formula

C22H15Cl2N5O3

Molecular Weight

468.3 g/mol

IUPAC Name

2-[5-(4-chlorophenyl)-1-(3-chloropyridin-2-yl)-3-(pyridin-3-ylcarbamoyl)pyrazol-4-yl]acetic acid

InChI

InChI=1S/C22H15Cl2N5O3/c23-14-7-5-13(6-8-14)20-16(11-18(30)31)19(22(32)27-15-3-1-9-25-12-15)28-29(20)21-17(24)4-2-10-26-21/h1-10,12H,11H2,(H,27,32)(H,30,31)

InChI Key

RHWMIURMWNGDKU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)NC(=O)C2=NN(C(=C2CC(=O)O)C3=CC=C(C=C3)Cl)C4=C(C=CC=N4)Cl

Origin of Product

United States

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